molecular formula C16H13F3N4OS B11090243 5-Imino-2-isopropyl-6-(2-trifluoromethyl-benzylidene)-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

5-Imino-2-isopropyl-6-(2-trifluoromethyl-benzylidene)-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11090243
M. Wt: 366.4 g/mol
InChI Key: OCUJFFXPEGMULR-IILAUFJGSA-N
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Description

5-Imino-2-isopropyl-6-{(Z)-1-[2-(trifluoromethyl)phenyl]methylidene}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes an imino group, an isopropyl group, and a trifluoromethyl phenyl group

Preparation Methods

The synthesis of 5-imino-2-isopropyl-6-{(Z)-1-[2-(trifluoromethyl)phenyl]methylidene}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the thiadiazolo[3,2-a]pyrimidine core, followed by the introduction of the imino, isopropyl, and trifluoromethyl phenyl groups. Common reagents used in these reactions include various amines, aldehydes, and trifluoromethylating agents. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-Imino-2-isopropyl-6-{(Z)-1-[2-(trifluoromethyl)phenyl]methylidene}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Imino-2-isopropyl-6-{(Z)-1-[2-(trifluoromethyl)phenyl]methylidene}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-imino-2-isopropyl-6-{(Z)-1-[2-(trifluoromethyl)phenyl]methylidene}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-Imino-2-isopropyl-6-{(Z)-1-[2-(trifluoromethyl)phenyl]methylidene}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can be compared with other similar compounds, such as:

    Thiadiazolo[3,2-a]pyrimidines: These compounds share the same core structure but differ in the functional groups attached.

    Trifluoromethylated compounds: Compounds with trifluoromethyl groups exhibit similar chemical properties and reactivity.

    Imino derivatives:

Properties

Molecular Formula

C16H13F3N4OS

Molecular Weight

366.4 g/mol

IUPAC Name

(6Z)-5-imino-2-propan-2-yl-6-[[2-(trifluoromethyl)phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C16H13F3N4OS/c1-8(2)14-22-23-12(20)10(13(24)21-15(23)25-14)7-9-5-3-4-6-11(9)16(17,18)19/h3-8,20H,1-2H3/b10-7-,20-12?

InChI Key

OCUJFFXPEGMULR-IILAUFJGSA-N

Isomeric SMILES

CC(C)C1=NN2C(=N)/C(=C/C3=CC=CC=C3C(F)(F)F)/C(=O)N=C2S1

Canonical SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC=CC=C3C(F)(F)F)C(=O)N=C2S1

Origin of Product

United States

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